3-Tert-butyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Tert-butyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Tert-butyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method includes the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
3-Tert-butyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
3-Tert-butyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . Additionally, it can interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
3-Tert-butyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have different fusion patterns, resulting in distinct pharmacological profiles.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with unique properties and applications.
Properties
Molecular Formula |
C14H15ClN4OS |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-tert-butyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15ClN4OS/c1-14(2,3)12-16-17-13-19(12)18-11(21-13)8-20-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
MZZSMWRYTRKNBB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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